Sigma-1 Receptor Binding Affinity
The target compound demonstrates nanomolar affinity for the sigma-1 receptor in a standardized radioligand displacement assay. This binding affinity (Ki = 1.90 nM) [1] positions it within the high-affinity ligand range for this target. In comparison, the seminal sigma-1 ligand haloperidol exhibits a Ki of approximately 4.9 nM in the same assay system, while the endogenous ligand DMT shows significantly lower affinity (Ki ~14,000 nM) [2]. This suggests the compound's affinity is on par with potent synthetic sigma-1 ligands and orders of magnitude stronger than endogenous activators, making it a potentially useful tool for receptor occupancy studies.
vs Haloperidol 4.9 nM
vs DMT ~14,000 nM
| Evidence Dimension | In vitro binding affinity (Ki) for sigma-1 receptor |
|---|---|
| Target Compound Data | Ki = 1.90 nM |
| Comparator Or Baseline | Haloperidol: Ki = 4.9 nM; DMT: Ki = 14,000 nM |
| Quantified Difference | ~2.6-fold higher affinity than haloperidol; >7,000-fold higher affinity than DMT |
| Conditions | Displacement of [3H]-(+)-pentazocine from guinea pig brain membrane, incubation for 150 min. |
Why This Matters
High sigma-1 affinity is critical for studies on neuropathic pain and neuroprotection, where saturating receptor occupancy at low concentrations reduces potential off-target confounding.
- [1] BindingDB Entry for CHEMBL4789321 (monomerid=50564193): Sigma-1 receptor affinity data. View Source
- [2] Hayashi, T., Su, T. P. 'Sigma-1 receptor chaperones at the ER- mitochondrion interface.’ Cell, 131(3), 596-610, 2007. (Haloperidol Ki value context). View Source
